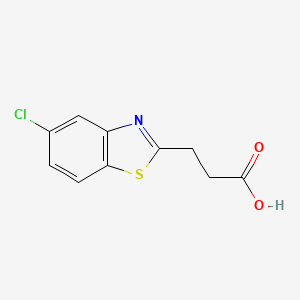

3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic acid

Description

Significance of 1,3-Benzothiazole Nucleus in Heterocyclic Chemistry

The 1,3-benzothiazole nucleus, a bicyclic structure formed by the fusion of a benzene (B151609) ring and a thiazole (B1198619) ring, is a cornerstone of heterocyclic chemistry. mdpi.com This structural motif is not just a synthetic curiosity; it is a "privileged scaffold" in medicinal chemistry, meaning it is a common feature in a variety of biologically active compounds. researchgate.netpharmacyjournal.in Benzothiazole (B30560) and its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties. pharmacyjournal.innih.gov The versatility of the benzothiazole ring, particularly at its 2-position, allows for the attachment of various functional groups, leading to a diverse library of compounds with distinct biological profiles. mdpi.comresearchgate.net The presence of sulfur and nitrogen atoms in the heterocyclic ring provides sites for hydrogen bonding and other molecular interactions, which are often crucial for binding to biological targets. pharmacyjournal.in

Role of Propanoic Acid Moiety in Chemical Compound Design

The propanoic acid moiety, a three-carbon carboxylic acid, is another significant component in the design of chemical compounds, especially in the pharmaceutical field. Carboxylic acid groups are often essential components of pharmacophores, which are the parts of a molecule responsible for its biological activity. researchgate.net They can act as hydrogen bond donors and acceptors, facilitating interactions with biological receptors. researchgate.net The presence of a carboxylic acid can significantly influence a molecule's physicochemical properties, such as its solubility and lipophilicity, which in turn affect its pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). wiley-vch.depatsnap.com While the acidic nature of this group can sometimes lead to poor membrane permeability, it is also a key feature in many successful drugs, including the well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that are arylpropionic acid derivatives. nih.gov

Overview of Advanced Research Trends in Chlorinated Benzothiazole-Propanoic Acid Compounds

While extensive research exists for benzothiazole and propanoic acid derivatives independently, the specific area of chlorinated benzothiazole-propanoic acid compounds is more niche. Current research trends suggest a continued interest in the synthesis and biological evaluation of novel benzothiazole derivatives. The introduction of a chlorine atom onto the benzothiazole ring is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, which can lead to enhanced biological activity. nih.govnih.gov For instance, chlorinated benzothiazole derivatives have shown promising results as potential anticancer and anti-inflammatory agents. nih.govnih.gov

The combination of a chlorinated benzothiazole scaffold with a propanoic acid side chain, as seen in 3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic acid, represents a logical step in the exploration of new chemical space. Research in this area is likely to focus on the synthesis of libraries of such compounds with variations in the substitution pattern on the benzothiazole ring and the length or substitution of the carboxylic acid chain. Subsequent biological screening of these compounds against a range of targets, informed by the known activities of both parent scaffolds, would be a primary objective. For example, conjugates of benzothiazole with guanidinopropanoic acid have been investigated for their antiproliferative and antimicrobial activities. ijper.org

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₈ClNO₂S |

| Molecular Weight | 241.69 g/mol |

| IUPAC Name | This compound |

| SMILES | C1=CC2=C(C=C1Cl)N=C(S2)CCC(=O)O |

| InChI Key | UMBLVHSXXWQLDL-UHFFFAOYSA-N |

| Predicted XlogP | 2.8 |

Data sourced from PubChem and Santa Cruz Biotechnology. uni.luscbt.com

Synthesis of 2-Substituted Benzothiazoles

The synthesis of 2-substituted benzothiazoles, such as the parent structure of the title compound, is a well-established area of organic chemistry. A common and versatile method involves the condensation reaction of a 2-aminothiophenol (B119425) with a carboxylic acid or its derivative. organic-chemistry.orgnih.gov

For the synthesis of this compound, a plausible route would involve the reaction of 4-chloro-2-aminothiophenol with a suitable three-carbon electrophile that can be subsequently converted to a carboxylic acid, or directly with a derivative of succinic acid. One common approach is the condensation of 2-aminothiophenols with aldehydes, carboxylic acids, or acyl chlorides. tandfonline.comnih.gov For instance, reacting 4-chloro-2-aminothiophenol with succinic anhydride (B1165640) or a related derivative under appropriate conditions would likely yield the desired product. Various catalysts, including protic and Lewis acids, can be employed to facilitate this type of cyclization. tandfonline.com

Structure

3D Structure

Properties

IUPAC Name |

3-(5-chloro-1,3-benzothiazol-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c11-6-1-2-8-7(5-6)12-9(15-8)3-4-10(13)14/h1-2,5H,3-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBLVHSXXWQLDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(S2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 5 Chloro 1,3 Benzothiazol 2 Yl Propanoic Acid and Analogues

Direct Synthesis Strategies for the Core Compound

The primary approach to synthesizing the 3-(5-chloro-1,3-benzothiazol-2-yl)propanoic acid core involves the formation of the benzothiazole (B30560) ring through cyclocondensation reactions.

The most common and direct method for constructing the 2-substituted benzothiazole core is the condensation reaction between a 2-aminothiophenol (B119425) and a carboxylic acid or its derivative. mdpi.comnih.gov For the target compound, the key precursors are 2-amino-4-chlorobenzenethiol (B107409) and a suitable three-carbon electrophilic synthon that will form the propanoic acid side chain.

A highly effective precursor for the side chain is succinic anhydride (B1165640). The reaction proceeds via nucleophilic attack of the amino group of 2-amino-4-chlorobenzenethiol on one of the carbonyl carbons of succinic anhydride. researchgate.netresearchgate.net This ring-opening reaction forms an intermediate amide. Subsequent intramolecular cyclization, driven by the condensation of the thiol group with the newly formed carboxylic acid, followed by dehydration, yields the final benzothiazole ring system. This reaction is typically catalyzed by dehydrating agents like polyphosphoric acid (PPA). mdpi.com

The general reaction scheme is as follows:

Step 1: Amide Formation: 2-amino-4-chlorobenzenethiol reacts with succinic anhydride to open the anhydride ring, forming an N-acylated intermediate.

Step 2: Cyclocondensation: Under acidic conditions and heat, the thiol group attacks the amide carbonyl, leading to cyclization and subsequent dehydration to form the thiazole (B1198619) ring, resulting in this compound.

The efficiency and yield of benzothiazole synthesis are highly dependent on reaction conditions. Various strategies have been developed to optimize these reactions, focusing on catalysts, reaction media, and energy sources. mdpi.com

Catalysis: While strong acids like polyphosphoric acid are traditional catalysts, modern approaches utilize a range of alternatives to improve yields and reduce harsh conditions. nih.gov These include Lewis acids, solid-supported catalysts like KF·Al2O3, and nano-particle catalysts such as nano ceria. mdpi.comnih.gov For multicomponent reactions leading to 2-arylbenzothiazoles, transition metals like copper and iron have been employed effectively. rsc.org

Solvents: The choice of solvent can significantly impact reaction rates and yields. While high-boiling point solvents are common, there is a growing trend towards using greener solvents like ethanol (B145695) or even performing reactions under solvent-free conditions. mdpi.com Ionic liquids have also been used as recyclable media that can enhance reaction efficiency. mdpi.com

Energy Input: Microwave irradiation has emerged as a powerful tool to accelerate the condensation reaction, often reducing reaction times from hours to minutes and improving yields compared to conventional heating. nih.gov

Table 1: Optimization Parameters for Benzothiazole Synthesis

| Parameter | Conventional Method | Optimized/Green Approaches | Key Advantages of Optimization | Reference |

|---|---|---|---|---|

| Catalyst | Polyphosphoric Acid (PPA) | Nano ceria, KF·Al2O3, Cu(OAc)2, Ionic Liquids | Higher yields, milder conditions, catalyst reusability | mdpi.comnih.govrsc.org |

| Solvent | Toluene, Chlorobenzene | Ethanol, Water, Solvent-free | Reduced environmental impact, easier workup | mdpi.com |

| Energy Source | Conventional Heating (Reflux) | Microwave Irradiation | Drastically reduced reaction times, often higher yields | nih.gov |

Diversification Strategies for Structural Analogues and Derivatives

To create a library of related compounds for biological screening, synthetic strategies are employed to modify the core structure of this compound.

Introducing different functional groups on the benzene (B151609) portion of the benzothiazole ring is a key diversification strategy. This can be achieved in two primary ways:

Starting with Substituted Precursors: The most straightforward method is to begin the synthesis with an appropriately substituted 2-aminothiophenol. For example, using 2-amino-4-bromo-6-ethoxythiophenol instead of 2-amino-4-chlorobenzenethiol would lead to a benzothiazole with different substituents. This approach allows for precise control over the substitution pattern.

Post-Synthesis Modification: While less common for the benzene ring of benzothiazoles, electrophilic aromatic substitution reactions can be performed on the pre-formed benzothiazole nucleus, although regioselectivity can be an issue.

The introduction of substituents like fluorine, hydroxyl, or methoxy (B1213986) groups at various positions on the ring can significantly alter the electronic and lipophilic properties of the molecule. acs.org

The propanoic acid side chain offers a versatile handle for chemical modification. The carboxylic acid functional group can be readily converted into a variety of other functional groups, leading to a wide range of derivatives. mdpi.com

Esterification and Amidation: The carboxylic acid can be converted to esters or amides by reacting it with various alcohols or amines. This modification alters the polarity and hydrogen-bonding capabilities of the side chain. nih.gov

Linker Chemistry: The acid can serve as an attachment point to link the benzothiazole core to other molecules. For instance, it can be coupled with amino acids or other bioactive fragments to create more complex derivatives. beilstein-journals.org

Reduction and Elaboration: The carboxyl group can be reduced to an alcohol, which can then be further functionalized, or converted to an acyl chloride to react with various nucleophiles, expanding the range of possible derivatives. nih.gov

A prominent strategy in medicinal chemistry is the creation of hybrid molecules by combining two or more different heterocyclic scaffolds, which can lead to compounds with enhanced or novel biological activities. The benzothiazole nucleus is frequently coupled with other heterocycles. nih.govtandfonline.com

Triazole Hybrids: Benzothiazole-triazole hybrids are commonly synthesized using click chemistry. A typical route involves preparing a benzothiazole derivative with an azide (B81097) or alkyne functional group, which then undergoes a copper-catalyzed 1,3-dipolar cycloaddition with a complementary alkyne or azide to form the 1,2,3-triazole ring. nih.govresearchgate.netrsc.org

Pyrazole (B372694) Hybrids: The synthesis of benzothiazole-pyrazole hybrids often involves the reaction of a benzothiazole-containing hydrazine (B178648) with a 1,3-dicarbonyl compound. The condensation reaction leads to the formation of the pyrazole ring attached to the benzothiazole core. nano-ntp.comjbarbiomed.comresearchgate.net

Oxadiazole and Thiadiazole Hybrids: These hybrids are typically formed by first preparing a benzothiazole-acylhydrazide intermediate. This intermediate can then be cyclized with agents like phosphorus pentoxide to form 1,3,4-oxadiazoles or with phosphorus pentasulfide for 1,3,4-thiadiazoles. researchgate.netmdpi.com

Table 2: Synthetic Strategies for Benzothiazole Hybrid Molecules

| Hybrid System | Key Reaction Type | Common Precursors | Reference |

|---|---|---|---|

| Benzothiazole-Triazole | 1,3-Dipolar Cycloaddition (Click Chemistry) | Azido-benzothiazole and a terminal alkyne | nih.govrsc.org |

| Benzothiazole-Pyrazole | Condensation/Cyclization | Benzothiazolyl-hydrazine and a 1,3-dicarbonyl compound | nano-ntp.comjbarbiomed.com |

| Benzothiazole-Oxadiazole | Dehydrative Cyclization | Benzothiazole-acylhydrazide and a dehydrating agent (e.g., POCl3, P2O5) | researchgate.netmdpi.com |

| Benzothiazole-Thiadiazole | Dehydrative Cyclization | Benzothiazole-acylhydrazide and a sulfur source (e.g., Lawesson's reagent, P2S5) | nih.govmdpi.com |

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzothiazole derivatives to minimize environmental impact and enhance sustainability. bohrium.comairo.co.in These approaches focus on the use of less hazardous reagents, alternative energy sources, and environmentally benign reaction media. airo.co.in

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in the synthesis of benzothiazoles, offering significant advantages over conventional heating methods. nih.govscielo.br This technique often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles. nih.govscielo.br For instance, the condensation of 2-aminothiophenols with chloroacetyl chloride has been efficiently carried out under microwave irradiation in acetic acid, highlighting a more energy-efficient and time-saving process. nih.gov The synthesis of benzothiazole derivatives using glycerol (B35011) as a solvent under microwave conditions has also been reported, further emphasizing the potential for greener reaction media. scielo.br

Ultrasound Irradiation: Sonochemistry, or the use of ultrasound to promote chemical reactions, has also been successfully employed in the synthesis of benzothiazole analogues. A notable example is the one-pot fusion of 2-aminobenzothiazole (B30445) with aldehydes and active methylene (B1212753) compounds in ethanol, catalyzed by ammonium (B1175870) acetate (B1210297) under ultrasound irradiation. bohrium.com This method provides a highly efficient and environmentally friendly protocol for generating novel benzothiazole derivatives. bohrium.com

Solvent-Free Synthesis and Heterogeneous Catalysis: Conducting reactions in the absence of a solvent or using recyclable heterogeneous catalysts are cornerstone principles of green chemistry. airo.co.in The synthesis of benzothiazole derivatives has been achieved under solvent-free conditions by reacting 2-aminothiophenol with aromatic benzoyl chlorides at room temperature, resulting in short reaction times and excellent yields. ekb.eg Additionally, the use of ZnO-beta zeolite as a reusable heterogeneous catalyst for the reaction between 2-aminothiophenol and various aldehydes demonstrates a green and effective synthetic method. ekb.eg This approach offers advantages such as high yield, simplicity, and the ability to recover and reuse the catalyst. ekb.eg

Use of Greener Catalysts and Reaction Media: The development of environmentally friendly catalysts is another key aspect of green chemistry. Oxalic acid dihydrate:proline low transition temperature mixture (LTTM) has been utilized as a green reaction medium for the synthesis of 2-substituted benzothiazole derivatives from 2-aminothiophenol and aromatic aldehydes at room temperature. ekb.eg This method is eco-friendly and provides high yields. ekb.eg Furthermore, ionic liquids and deep eutectic solvents (DES) are being explored as alternative, reusable reaction media that can enhance reaction rates and selectivity. airo.co.in For example, a choline (B1196258) chloride-based deep eutectic solvent has been used for the reaction of o-aminothiophenol and formaldehyde. airo.co.in Biocatalytic approaches, using enzymes like lipases and peroxidases, also represent a promising green avenue for benzothiazole synthesis, offering high selectivity under mild, aqueous conditions. airo.co.in

Advanced Spectroscopic and Analytical Characterization Methodologies for Synthetic Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H-NMR Spectroscopy identifies the number and type of hydrogen atoms in a molecule. For 3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic acid, the spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzothiazole (B30560) ring, the aliphatic protons of the propanoic acid chain, and the acidic proton of the carboxyl group. The chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern) of each signal are key to assigning the structure.

Expected ¹H-NMR Spectral Data

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H |

| Aromatic (-C₆H₃Cl) | 7.0 - 8.0 | Multiplets/Doublets | 3H |

| Methylene (B1212753) (-S-C-CH₂-) | ~3.4 | Triplet | 2H |

¹³C-NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. In a decoupled spectrum, each signal appears as a single line, and its chemical shift is indicative of its electronic environment. This technique is crucial for confirming the presence of all carbon atoms, from the carbonyl carbon of the acid to the carbons in the aromatic ring.

Expected ¹³C-NMR Spectral Data

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (-C =O) | 170 - 180 |

| Benzothiazole (-C =N) | 165 - 175 |

| Aromatic Carbons (-C ₆H₃Cl) | 120 - 155 |

| Methylene (-S-C-C H₂-) | 30 - 40 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting absorption spectrum shows characteristic bands that correspond to these vibrations, acting as a "molecular fingerprint." For this compound, IR spectroscopy can confirm the presence of the carboxylic acid and the benzothiazole core.

Expected Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Broad |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Carboxylic Acid C=O | Stretch | 1725 - 1700 | Strong |

| Benzothiazole C=N | Stretch | 1615 - 1580 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, which helps in confirming its molecular formula. The molecular formula for this compound is C₁₀H₈ClNO₂S, with a molecular weight of approximately 241.69 g/mol . scbt.com

In mass spectrometry, the molecule is ionized to generate a molecular ion (M⁺) and various fragment ions. The pattern of these ions provides structural information. High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high precision, allowing for the unambiguous determination of the elemental composition.

Predicted Mass Spectrometry Data for C₁₀H₈ClNO₂S uni.lu

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₁₀H₉ClNO₂S]⁺ | 242.00371 |

| [M+Na]⁺ | [C₁₀H₈ClNaNO₂S]⁺ | 263.98565 |

| [M-H]⁻ | [C₁₀H₇ClNO₂S]⁻ | 239.98915 |

Chromatographic Techniques for Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound. They work by separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to monitor the progress of a chemical reaction and to get a preliminary indication of a product's purity. jyoungpharm.org A small amount of the compound is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a chamber with a suitable mobile phase. The purity is indicated by the presence of a single spot upon visualization, typically under UV light. jyoungpharm.org

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate technique for determining the purity of a compound. researchgate.net In a typical Reversed-Phase HPLC (RP-HPLC) setup, the compound is passed through a column packed with a nonpolar stationary phase (like C18) using a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a pH modifier). researchgate.netpensoft.net The purity of this compound would be confirmed by the presence of a single, sharp peak in the chromatogram, and its purity can be quantified by measuring the area of this peak relative to any impurity peaks. pensoft.net

Computational Chemistry and in Silico Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor.

Prediction of Binding Affinities and Modes

This subsection would focus on the results from docking simulations of 3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic acid with various protein targets. The primary output is the binding affinity, typically expressed in kcal/mol, which estimates the strength of the interaction. A lower binding energy indicates a more stable and favorable interaction. The simulation also reveals the binding mode, which is the specific pose (orientation and conformation) the ligand adopts within the protein's active site.

Currently, specific binding affinity data from molecular docking studies for this compound against specific protein targets are not available in the reviewed literature.

Identification of Key Interacting Residues

Beyond predicting affinity, docking studies identify the specific amino acid residues within the target protein that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. Identifying these key residues is critical for understanding the mechanism of action and for designing more potent and selective derivatives.

A detailed list of key amino acid residues interacting with this compound is not available in the current body of scientific literature.

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Changes

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This provides deeper insights into the stability of the complex and any conformational changes that may occur.

Analysis of Dynamic Ligand-Protein Interactions

MD simulations analyze the trajectory of the ligand within the binding pocket, confirming the stability of the interactions predicted by docking. This analysis measures parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex over the simulation period (e.g., nanoseconds).

Specific data from MD simulations, such as RMSD values or interaction stability analyses for complexes involving this compound, have not been reported in the available research.

Conformational Trajectories and Binding Site Dynamics

Information regarding the conformational trajectories and binding site dynamics for this compound is not present in the accessible literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates molecular descriptors (properties derived from the chemical structure) to the activity.

For a QSAR study involving this compound, this compound would be part of a larger dataset of related benzothiazole (B30560) derivatives with known biological activities. The model would identify which molecular properties (e.g., electronic, steric, hydrophobic) are most important for the observed activity, allowing for the prediction of the activity of new, unsynthesized compounds.

A specific QSAR model or study that includes this compound and quantifies its structural contributions to a specific biological activity is not documented in the reviewed sources.

Derivation of Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental in medicinal chemistry for correlating the chemical structure of compounds with their biological activity. allsubjectjournal.com For the benzothiazole class of compounds, QSAR studies have been effectively used to build models that predict a range of activities, including anticancer, anthelmintic, and receptor affinity. allsubjectjournal.comnih.govresearchgate.net

These models are developed by analyzing a series of related compounds and their experimentally determined biological activities. allsubjectjournal.com Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are employed to create mathematical equations that describe the relationship between molecular descriptors and activity. allsubjectjournal.comnih.gov For instance, a QSAR study on benzothiazole derivatives for anthelmintic activity utilized MLR to build a predictive model. allsubjectjournal.com The robustness and predictive power of such models are evaluated using statistical parameters like the correlation coefficient (r), the squared correlation coefficient (r²), and the cross-validated squared correlation coefficient (Q²). allsubjectjournal.com

Table 1: Example Statistical Validation of a QSAR Model for Benzothiazole Derivatives

| Parameter | Value | Description |

|---|---|---|

| r (Correlation Coefficient) | 0.8946 | Indicates a strong positive correlation between predicted and observed activity. allsubjectjournal.com |

| r² (Squared Correlation Coefficient) | 0.8004 | Suggests that approximately 80% of the variance in biological activity can be explained by the model. allsubjectjournal.com |

| Q² (Cross-validated r²) | 0.6597 | Measures the predictive ability of the model, confirmed here by the leave-one-out (LOO) cross-validation method. allsubjectjournal.com |

These validated models serve as powerful tools for predicting the biological potency of newly designed compounds, including derivatives of this compound, thereby prioritizing synthetic efforts.

Elucidation of Physicochemical Descriptors Influencing Activity

A key outcome of QSAR studies is the identification of specific physicochemical descriptors that significantly influence the biological activity of a series of compounds. nih.gov For benzothiazole derivatives, properties such as lipophilicity, electronic effects, and steric factors have been shown to be critical. nih.govresearchgate.net

Analysis of these descriptors provides insight into how structural modifications can enhance potency. For example, studies on benzothiazole derivatives as H3-receptor antagonists revealed that lower lipophilicity and less bulky structures might improve activity. nih.gov The electronic characteristics of substituents on the benzothiazole ring are also crucial, as they can modulate interactions with the biological target. nih.gov The propanoic acid side chain in this compound is a significant feature; studies on related compounds have shown that the carboxylate group can be crucial for activity, with its replacement leading to weaker inhibition of enzymes like DNA gyrase. nih.gov

Table 2: Key Physicochemical Descriptors and Their Influence on the Activity of Benzothiazole Derivatives

| Descriptor | General Influence on Biological Activity |

|---|---|

| Lipophilicity (logP) | Affects membrane permeability and solubility. Optimal lipophilicity is often required for good activity. nih.gov |

| Electronic Properties | Governs electrostatic and hydrogen bonding interactions with the target protein. nih.gov |

| Steric/Topological Properties | Relates to the size and shape of the molecule, influencing how well it fits into the binding site of a target. nih.gov |

| Hydrogen Bond Donors/Acceptors | Crucial for forming specific hydrogen bonds with receptor sites, which is often a key determinant of binding affinity. researchgate.net |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful in silico technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.netnih.gov This approach is widely applied to benzothiazole derivatives to discover new inhibitors for various therapeutic targets. researchgate.nettandfonline.com

Identification of Essential Structural Features for Biological Function

A pharmacophore model is generated by aligning a set of active molecules and abstracting their common chemical features, such as hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups. researchgate.net For example, a pharmacophore model developed for benzothiazole-based p56lck inhibitors identified a six-point hypothesis (AADHRR) consisting of two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic site, and two aromatic rings as critical for activity. researchgate.net

For this compound, the essential features would likely include:

The aromatic benzothiazole ring system , which can participate in hydrophobic and π-π stacking interactions.

The chloro-substituent , which modulates the electronic properties and lipophilicity of the aromatic system.

The propanoic acid side chain , with its carboxyl group acting as a hydrogen bond acceptor and potentially as a negatively ionizable group to interact with positively charged residues in a binding site. nih.gov

These features define the molecule's potential interaction points with a biological target, such as an enzyme active site. tandfonline.com

Database Screening for Novel Hit Identification

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large chemical databases (e.g., ZINC, DrugBank, Maybridge) for novel compounds that match the required structural features. nih.govijper.org This process, known as virtual screening, allows for the rapid and cost-effective identification of "hits"—molecules with a high probability of being active against the target of interest. niscpr.res.inijrti.org

The hits identified through virtual screening are then typically subjected to further computational filtering, such as molecular docking, to predict their binding mode and affinity for the target protein. tandfonline.comijrti.org This hierarchical approach efficiently narrows down vast compound libraries to a manageable number of promising candidates for subsequent experimental testing, accelerating the drug discovery process. nih.gov

Quantum Chemical Studies for Electronic Structure and Reactivity

Quantum chemical studies provide deep insights into the electronic structure, stability, and reactivity of molecules at the atomic level. chemintech.ru These methods are applied to compounds like this compound to understand their intrinsic chemical properties, which ultimately govern their biological interactions.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum chemical method for studying molecules of pharmaceutical interest. nih.gov DFT calculations can accurately predict a variety of molecular properties, including optimized molecular geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netmdpi.com

The energy gap between the HOMO and LUMO is a particularly important descriptor, as it relates to the chemical reactivity and kinetic stability of the molecule. mdpi.com DFT calculations can also determine bond lengths, bond angles, and charge distributions, providing a detailed picture of the molecule's three-dimensional structure and electronic environment. nih.govmdpi.com This information is invaluable for understanding how the molecule will be recognized by and interact with its biological target. mdpi.com

Table 3: Information Derived from DFT Calculations for Benzothiazole-Related Structures

| Calculated Property | Scientific Insight Provided |

|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D conformation, bond lengths, and angles. nih.govmdpi.com |

| HOMO-LUMO Energies | Helps to determine electronic properties, reactivity, and kinetic stability. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions for potential interactions. |

| Vibrational Frequencies | Allows for the validation of calculated structures against experimental spectroscopic data (e.g., FT-IR). nih.gov |

Analysis of Frontier Molecular Orbitals and Electrostatic Potentials

Computational chemistry provides profound insights into the electronic structure and reactivity of molecules. For this compound, in silico investigations, particularly the analysis of frontier molecular orbitals (FMOs) and molecular electrostatic potentials (MEP), are crucial for elucidating its electronic characteristics and predicting its behavior in chemical reactions. While direct computational studies on this specific molecule are not extensively available, data from related benzothiazole derivatives can offer valuable approximations and a foundational understanding.

Frontier Molecular Orbitals (HOMO and LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in a molecule for chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are key to understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

In benzothiazole derivatives, the distribution of these orbitals is typically spread across the molecule. The HOMO is often delocalized over the entire molecular structure, while the LUMO's localization can be influenced by the nature and position of substituents. nih.gov For instance, in a series of studied benzothiazole derivatives, the HOMO was found to be delocalized on the entire molecule, including the benzothiazole ring system, while the LUMO was more localized towards other parts of the molecule, indicating a potential for intramolecular charge transfer (ICT). nih.gov

To provide a comparative context, the following table presents HOMO-LUMO energy data for a selection of computationally studied benzothiazole derivatives. It is important to note that these values are not for this compound but for structurally related compounds, illustrating the typical energy ranges observed in this class of molecules.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Benzothiazole Derivative 1 | -5.59 | -1.95 | 3.64 |

| Benzothiazole Derivative 2 | -5.58 | -1.88 | 3.70 |

| Benzothiazole Derivative 3 | -6.18 | -3.35 | 2.83 |

| Benzothiazole Derivative 4 | -5.52 | -1.92 | 3.60 |

Data sourced from a computational study on various benzothiazole derivatives for illustrative purposes. nih.gov

Molecular Electrostatic Potential (MEP)

The molecular electrostatic potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of varying electron density, typically color-coded for intuitive interpretation. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent areas of low electron density (positive potential), indicating sites for nucleophilic attack. Green areas denote neutral potential. mdpi.com

For a molecule like this compound, the MEP would likely show a significant negative potential around the nitrogen and sulfur atoms of the thiazole (B1198619) ring and the oxygen atoms of the carboxylic acid group, indicating these as potential sites for electrophilic interaction. The hydrogen atom of the carboxylic acid would exhibit a strong positive potential, making it a likely site for nucleophilic attack or deprotonation. The presence of the electronegative chlorine atom would also contribute to the electrostatic potential map, creating a region of negative potential around it.

Pre Clinical Biological Activity Investigations

Antimicrobial Activity Studies

There is a lack of specific published research on the antimicrobial activity of 3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic acid.

No specific data was found regarding the antibacterial efficacy of this compound against key Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis, or Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa.

Specific Minimum Inhibitory Concentration (MIC) values for this compound against the aforementioned bacterial strains have not been reported in the available scientific literature.

Without MIC data or other experimental results, no analysis of the broader antibacterial spectrum or strain specificity of this compound can be provided.

Information on the antifungal efficacy of this compound against fungal pathogens such as Candida albicans and Aspergillus niger is not available in the reviewed literature.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa)

Antiproliferative and Anticancer Activity in Cell Line Models

There are no publicly available studies detailing the antiproliferative and anticancer activities of this compound in cell line models.

Specific data on the in vitro cytotoxicity of this compound against human cancer cell lines, including leukemia, colon, breast, or melanoma, has not been found in the course of this literature review.

In Vitro Cytotoxicity Against Various Human Cancer Cell Lines (e.g., Leukemia, Colon, Breast, Melanoma)

Cell Growth Inhibition Assays (e.g., GI₅₀, TGI, LC₅₀ values)

No studies reporting the GI₅₀ (50% growth inhibition), TGI (total growth inhibition), or LC₅₀ (50% lethal concentration) values for this compound against any human cancer cell lines were identified.

Cell Cycle Perturbation Analysis

There is no available data from cell cycle analysis studies, such as flow cytometry, to indicate whether this compound induces arrest at any phase of the cell cycle (e.g., G1, S, G2/M) in cancer cells.

Colony Formation Assays

Information regarding the effect of this compound on the long-term proliferative capacity and clonogenic survival of cancer cells, as measured by colony formation assays, is not available in the reviewed literature.

Investigations in Non-Human In Vivo Models (e.g., Xenograft models in nude mice, if applicable)

No published research was found describing the evaluation of the anti-tumor efficacy of this compound in non-human in vivo models, such as human tumor xenografts in immunodeficient mice.

Enzyme Inhibition and Receptor Modulation Studies

Enzyme Inhibition and Receptor Modulation Studies

Inhibition of Protein Kinases (e.g., CK2, ASK1, Chk1, c-Src/Abl)

No data is available from biochemical or cellular assays detailing the inhibitory activity of this compound against specific protein kinases, including but not limited to Casein Kinase 2 (CK2), Apoptosis Signal-regulating Kinase 1 (ASK1), Checkpoint Kinase 1 (Chk1), or the tyrosine kinases c-Src and Abl.

Modulation of Phosphatases (e.g., PTPN22)

There are no findings in the scientific literature regarding the modulatory effects of this compound on the activity of protein tyrosine phosphatases, such as Protein Tyrosine Phosphatase Non-receptor Type 22 (PTPN22).

Urease Enzyme Inhibition

Scientific literature searches did not yield specific studies or data on the urease enzyme inhibitory activity of this compound. While other benzothiazole (B30560) derivatives have been investigated as potential urease inhibitors, no results were found for this particular compound.

Cholinesterase (AChE, BuChE) Inhibition

There is no available research data concerning the inhibitory effects of this compound on acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). Investigations into cholinesterase inhibition have been conducted on other classes of benzothiazole-containing molecules, but specific findings for this compound have not been reported. mdpi.comnih.gov

Carbonic Anhydrase (CA) Inhibition

The inhibitory potential of this compound against carbonic anhydrase (CA) isoforms has not been documented in the available scientific literature. beilstein-journals.org Consequently, no data on its activity or selectivity for different CA isoforms is available.

Interaction with other Biological Targets (e.g., DVL1, PPARγ, LeuRS, MMPs)

No published studies were found that investigate the interaction of this compound with other biological targets such as Dishevelled-1 (DVL1), Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), Leucyl-tRNA Synthetase (LeuRS), or Matrix Metalloproteinases (MMPs). Research on inhibitors for these targets has focused on other distinct chemical scaffolds. nih.govnih.gov

Antioxidant Activity Evaluation

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

There are no specific reports on the evaluation of this compound in free radical scavenging assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. researchgate.netresearchgate.net Therefore, its potential antioxidant capacity, as measured by these common methods, remains undetermined.

Oxidative Stress Reduction in Cellular Models

No studies have been published that assess the ability of this compound to reduce oxidative stress in cellular models. Its effects on cellular antioxidant mechanisms or its potential to mitigate damage induced by reactive oxygen species have not been investigated. nih.govmdpi.com

Based on a comprehensive review of available scientific literature, no studies concerning other biological investigations, such as plant growth promotion, for the compound This compound have been reported. Research on this specific molecule has primarily focused on other areas of its potential biological activity. Therefore, there is no data to present for this section.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Chloro Substitution Position on Activity

The position of the chloro substituent on the benzothiazole (B30560) ring is a critical determinant of the biological activity of this class of compounds. Research has shown that the presence and location of halogen atoms can significantly modulate the potency and selectivity of bioactive molecules.

In the case of benzothiazole derivatives, substitutions at the 5th and 6th positions of the benzene (B151609) ring are particularly influential. A review of substituted benzothiazoles has indicated that the replacement of a hydrogen atom with a chloro or fluoro group at the 5th position generally leads to an increase in the compound's potency. pharmacyjournal.in This enhancement is often attributed to the electron-withdrawing nature of the halogen, which can alter the electronic distribution within the benzothiazole ring system, thereby influencing its interaction with biological targets.

For instance, in a study on the anti-inflammatory activity of a series of indole-substituted benzothiazole derivatives, it was observed that compounds bearing a 5-chloro indole (B1671886) moiety exhibited superior anti-inflammatory activity compared to those with a 7-chloro indole substitution. chalcogen.ro While this study does not directly compare isomers of the title compound, it underscores the principle that the position of the chloro group is not arbitrary and has a tangible impact on biological outcomes.

The following table summarizes the general trend observed for halogen substitution on the benzothiazole ring:

| Substitution Position | General Impact on Potency |

| 5-position | Increase |

| 6-position | Variable, often enhances activity |

| 4-position | Less commonly studied, variable effects |

| 7-position | Variable, may be less effective than 5-substitution |

It is important to note that while these general trends are informative, the optimal substitution pattern is often target-specific, and a comprehensive understanding would necessitate the direct comparative biological evaluation of the 4-chloro, 5-chloro, 6-chloro, and 7-chloro isomers of 3-(1,3-benzothiazol-2-yl)propanoic acid.

Influence of Propanoic Acid Moiety and its Derivatives on Biological Profiles

The propanoic acid moiety at the 2-position of the benzothiazole ring is another key structural feature that significantly influences the compound's biological profile. This functional group can participate in various interactions with biological macromolecules, including hydrogen bonding and ionic interactions, which can be pivotal for target binding.

The carboxylic acid group imparts a degree of hydrophilicity to the molecule and can be ionized at physiological pH, which affects its solubility, membrane permeability, and pharmacokinetic properties. Modifications of this propanoic acid side chain, such as esterification or amidation, can lead to profound changes in biological activity.

For example, a study on structurally related compounds, 3-(2-alkoxy carbonyl-ethyl)-2-benzothiazolinones, revealed their activity in regulating the development of Triticum aestivum (wheat). pharmacyjournal.in This finding suggests that converting the carboxylic acid to an ester can modulate the biological activity, potentially by altering the compound's ability to penetrate cell membranes or by changing its interaction with the target protein.

Furthermore, the synthesis of various benzothiazole amides has been explored, indicating that the conversion of the carboxylic acid to an amide is a common strategy in the development of new bioactive agents. nih.gov Amides can form different hydrogen bond networks compared to carboxylic acids and are generally more metabolically stable.

The table below illustrates potential modifications of the propanoic acid moiety and their likely impact on the compound's properties:

| Modification | Potential Impact on Biological Profile |

| Esterification | Increased lipophilicity, altered cell permeability, potential for prodrug strategy |

| Amidation | Altered hydrogen bonding capacity, increased metabolic stability |

| Chain length variation | May affect binding affinity and optimal positioning within a target's active site |

| Alkyl substitution on the chain | Can introduce steric hindrance and alter conformational flexibility |

A systematic exploration of these derivatives would be necessary to fully elucidate the SAR of the propanoic acid moiety in 3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic acid.

Role of Heterocyclic Ring System Modifications (e.g., Thiazole (B1198619) vs. Benzothiazole, different substituents)

The benzothiazole scaffold itself is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities. benthamscience.comrjptonline.org The fusion of the benzene ring to the thiazole moiety creates a more rigid and extended aromatic system compared to a simple thiazole ring, which can lead to enhanced binding affinity for certain biological targets through increased van der Waals and π-π stacking interactions.

A comparative analysis of thiazole and benzothiazole derivatives often reveals differences in their biological profiles. For instance, while both thiazole and benzothiazole derivatives have been investigated for anti-inflammatory properties, the benzothiazole core is often associated with a distinct spectrum of activities due to its larger, more lipophilic nature. researchgate.netnih.gov

Furthermore, modifications to the heterocyclic system by introducing different substituents or replacing it with other heterocycles can dramatically alter the biological activity. In one study, a series of benzothiazole derivatives containing a mercapto-triazole moiety at the 2-position exhibited significant anticonvulsant activity. However, when the mercapto-triazole ring was replaced with other heterocyclic systems such as imidazole, triazole, or tetrazole, the anticonvulsant activity was nearly abolished. nih.gov This highlights the critical role of the specific heterocyclic substituent in defining the pharmacological profile.

The following table provides a conceptual comparison of different heterocyclic cores in drug design:

| Heterocyclic Core | General Characteristics and Biological Implications |

| Thiazole | A five-membered aromatic ring, a key component in many bioactive compounds, generally more polar than benzothiazole. |

| Benzothiazole | A fused bicyclic system, more lipophilic and with a larger surface area than thiazole, often leading to different target specificities. |

| Imidazole | A five-membered ring with two nitrogen atoms, known for its role as a histidine mimic and its ability to coordinate with metal ions in enzymes. |

| Triazole | A five-membered ring with three nitrogen atoms, often used as a stable bioisostere for other functional groups and can participate in hydrogen bonding. |

| Tetrazole | A five-membered ring with four nitrogen atoms, often used as a bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. |

The choice of the heterocyclic system is a fundamental aspect of drug design, and the benzothiazole ring in the title compound provides a specific and potent scaffold for biological activity.

Correlation between Computational Predictions and Experimental Observations

In modern drug discovery, computational methods, including in silico modeling, are invaluable tools for predicting the biological activity and pharmacokinetic properties of new chemical entities. These computational predictions, when correlated with experimental observations, can provide deep insights into the SAR of a compound and guide the design of more potent and selective analogs.

For benzothiazole derivatives, various computational studies have been successfully employed to rationalize their biological activities. Molecular docking studies, for instance, have been used to predict the binding modes of benzothiazole derivatives within the active sites of their target proteins. In a study of novel benzothiazole derivatives as potential anticancer agents, docking studies were performed against the estrogen receptor, and the predicted binding energies showed a good correlation with the experimentally determined in vitro anticancer activities. researchgate.netamrita.edu

Similarly, in the development of antimicrobial agents, in silico and in vitro studies of benzothiazole derivatives have been combined to understand their mechanism of action. bohrium.comnih.gov Computational ADME (Absorption, Distribution, Metabolism, and Excretion) predictions have also been utilized to assess the drug-like properties of newly synthesized benzothiazole compounds, helping to prioritize candidates for further development. bohrium.com

The table below summarizes the application of computational methods in the study of benzothiazole derivatives:

| Computational Method | Application in Benzothiazole Research | Correlation with Experimental Data |

| Molecular Docking | Predicting binding affinity and orientation of benzothiazole derivatives in the active site of a biological target. | Docking scores often correlate with experimentally determined inhibitory concentrations (e.g., IC50). |

| QSAR (Quantitative Structure-Activity Relationship) | Developing mathematical models to predict the biological activity of benzothiazole analogs based on their physicochemical properties. | QSAR models can accurately predict the activity of new compounds within a specific chemical series. |

| DFT (Density Functional Theory) | Calculating electronic properties, such as HOMO-LUMO energy gaps, to understand the reactivity and stability of benzothiazole derivatives. | Electronic properties can be correlated with biological activity, such as antibacterial efficacy. |

| ADME Prediction | In silico assessment of pharmacokinetic properties like absorption, distribution, metabolism, and excretion. | Predicted ADME profiles can guide the selection of compounds with favorable drug-like characteristics for in vivo testing. |

The synergy between computational predictions and experimental observations is a powerful approach for accelerating the discovery and optimization of new therapeutic agents based on the this compound scaffold.

Mechanistic Insights into Biological Action

Molecular Mechanisms Underlying Antimicrobial Effects

The benzothiazole (B30560) nucleus is a cornerstone in the development of new antimicrobial agents. pcbiochemres.com Its efficacy is often attributed to the inhibition of critical bacterial enzymes that are essential for survival and replication.

One of the primary mechanisms for the antibacterial action of benzothiazole derivatives is the inhibition of DNA gyrase. This enzyme, a type II topoisomerase, is crucial for bacterial DNA replication, transcription, and repair by introducing negative supercoils into the DNA. Benzothiazole-based inhibitors typically function by competing with ATP for the binding site on the GyrB subunit of the enzyme. This competitive inhibition prevents the conformational changes necessary for DNA supercoiling, ultimately leading to a cessation of DNA replication and bacterial cell death. While this mechanism is well-established for the benzothiazole class, specific studies on 3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic acid's interaction with DNA gyrase are not extensively detailed in the current literature.

Another potential, though less specifically documented for this compound, mechanism is the inhibition of bacterial efflux pumps. Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, conferring multidrug resistance. Compounds that inhibit these pumps can restore the efficacy of existing antibiotics. The broad-spectrum biological activity of benzothiazoles suggests that they may interact with multiple targets, and their potential as efflux pump inhibitors remains an area for further investigation.

Elucidation of Pathways Involved in Anticancer Activity

The anticancer properties of benzothiazole derivatives are multifaceted, involving the targeted disruption of cancer cell proliferation, survival, and metastasis. nih.gov A predominant mechanism is the induction of apoptosis, or programmed cell death, a critical process for eliminating potentially dangerous cells like tumor cells. researchgate.net

Apoptosis Induction: Research has consistently shown that benzothiazole compounds are potent inducers of apoptosis, primarily through the mitochondria-mediated intrinsic pathway. plos.orgnih.govfrontiersin.org This pathway is initiated by cellular stress and involves a cascade of molecular events:

Mitochondrial Membrane Potential (ΔΨm) Loss: Benzothiazole derivatives have been observed to cause a disruption in the mitochondrial membrane potential, a key early event in the intrinsic apoptotic pathway. plos.orgnih.gov

Regulation of Bcl-2 Family Proteins: These compounds can alter the balance of pro-apoptotic (e.g., Bax, Bad, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. An increase in the Bax/Bcl-2 ratio is a hallmark of mitochondrial apoptosis, leading to the permeabilization of the outer mitochondrial membrane. plos.orgfrontiersin.org

Cytochrome c Release and Caspase Activation: The permeabilized membrane allows for the release of cytochrome c from the mitochondria into the cytoplasm. plos.orgfrontiersin.org Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase-3, which orchestrates the final stages of cell death by degrading key cellular proteins. plos.orgnih.gov Studies on novel benzothiazole derivatives have confirmed the activation of caspase-9 and caspase-3, but not caspase-8, which is characteristic of the extrinsic pathway. plos.org

Role of Reactive Oxygen Species (ROS): Some benzothiazole derivatives have been shown to induce apoptosis through the overproduction of intracellular ROS. spandidos-publications.com This oxidative stress can damage cellular components and trigger the mitochondrial apoptotic cascade. nih.govfrontiersin.org

While the WNT signaling pathway is a critical regulator of cell fate and is often dysregulated in cancer, its modulation by this compound or related benzothiazoles is not a prominently reported mechanism in the reviewed scientific literature.

| Compound Type | Cancer Cell Line | Key Mechanistic Observations | IC50 / GI50 Values | Source |

|---|---|---|---|---|

| Novel Benzothiazole Derivative (YLT322) | HepG2 (Hepatocellular Carcinoma) | Activation of caspases-3 and -9; increased Bax/Bcl-2 ratio; cytochrome c release. | 0.39 µM to 7.70 µM across various cell lines. | plos.org |

| N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide | HCT116 (Colorectal Cancer) | Increased ROS generation; loss of mitochondrial membrane potential; activation of caspases-9 and -3. | Not specified. | nih.govfrontiersin.org |

| 2-Substituted Benzothiazole | HepG2 (Hepatocellular Carcinoma) | Induction of apoptosis mediated by mitochondrial membrane potential loss. | IC50: 38.54 µM (Compound A), 29.63 µM (Compound B) at 48h. | nih.gov |

| Water-Soluble Benzothiazole (BD926) | Ramos (B Lymphoma) | ROS-mediated apoptosis via mitochondrial and endoplasmic reticulum signaling pathways. | IC50: ~3 µM at 48h. | spandidos-publications.com |

Biochemical Basis of Enzyme Inhibition and Receptor Binding

The therapeutic effects of benzothiazoles are often rooted in their ability to specifically inhibit key enzymes. nih.gov The benzothiazole scaffold has proven to be a versatile template for designing inhibitors against a wide array of enzymes.

Kinase Inhibition: Many signaling pathways that control cell proliferation, survival, and angiogenesis are driven by protein kinases. Dysregulation of these enzymes is a common feature of cancer. Benzothiazole derivatives have been developed as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) receptor, thereby blocking tumor growth and progression. nih.gov

Carbonic Anhydrase (CA) Inhibition: Certain CA isozymes, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic microenvironment that promotes cancer cell survival and invasion. Benzothiazoles have been identified as effective inhibitors of these tumor-associated CAs, making them potential agents for targeting hypoxic cancers. nih.govresearchgate.net

Acetylcholinesterase (AChE) Inhibition: Demonstrating the scaffold's versatility beyond cancer and infectious diseases, benzothiazole derivatives have also been designed as potent inhibitors of AChE. nih.gov This enzyme is a key target in the management of Alzheimer's disease, and its inhibition can improve cholinergic neurotransmission. nih.gov

Direct receptor binding, in the context of cell-surface or nuclear receptors, is not a commonly cited mechanism of action for this class of compounds. The majority of their biological effects are attributed to interactions with the active or allosteric sites of enzymes.

| Target Enzyme | Benzothiazole Derivative Type | Key Finding | Biological Relevance | Source |

|---|---|---|---|---|

| DNA Gyrase (GyrB) | General Benzothiazole Scaffold | ATP-competitive inhibition. | Antibacterial activity. | General Knowledge |

| Carbonic Anhydrase (CA IX/XII) | Various Benzothiazole Derivatives | Inhibition of tumor-associated isozymes. | Anticancer activity (hypoxic tumors). | nih.govresearchgate.net |

| Protein Kinases (e.g., EGFR, VEGFR) | Various Benzothiazole Derivatives | Inhibition of signaling pathways. | Anticancer (antiproliferative, anti-angiogenic). | nih.gov |

| Acetylcholinesterase (AChE) | Benzothiazole-Piperazine Compounds | Potent inhibition with IC50 values in the nanomolar range (e.g., 23.4 nM for compound 4f). | Neuroprotective (potential Alzheimer's therapy). | nih.gov |

Modulatory Effects on Cellular Processes

The molecular interactions and pathway inhibitions initiated by benzothiazole derivatives translate into broader modulatory effects on fundamental cellular processes.

Cell Cycle Arrest: Prior to inducing apoptosis, many anticancer agents, including benzothiazoles, cause a halt in the cell cycle. A 2-substituted benzothiazole compound was found to arrest B lymphoma cells in the G0/G1 phase, preventing them from entering the DNA synthesis (S) phase and proliferating. nih.gov

Inhibition of Cell Migration and Invasion: The metastatic spread of cancer is a major cause of mortality. Novel benzothiazole derivatives have demonstrated the ability to inhibit the migration and invasion of colorectal cancer cells in vitro, suggesting a potential to suppress metastasis. nih.govfrontiersin.org

Modulation of Cellular Metabolism: Benzothiazole itself has been shown to modulate the activity of key metabolic enzymes, such as various cytochrome P450 isoforms and UDP-glucuronosyltransferase (UDP-GT). researchgate.net This indicates that these compounds can influence the metabolic processing and detoxification of other substances within the cell.

Gene Expression Regulation: The observed changes in the levels of apoptotic proteins like Bax and Bcl-2 are a direct consequence of altered gene expression. Furthermore, studies have used quantitative PCR to demonstrate that benzothiazoles can change the mRNA expression of proteins involved in cellular stress responses, such as GRP78 and CHOP, which are linked to endoplasmic reticulum stress-induced apoptosis. spandidos-publications.com

Future Research Directions and Potential Academic Applications

Design of Next-Generation Analogues with Enhanced Potency and Selectivity

The development of next-generation analogues of 3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic acid is a promising avenue for enhancing its therapeutic potential. Structure-activity relationship (SAR) studies are fundamental to this process, systematically modifying the core structure to identify key molecular features that govern biological activity. nih.gov

Key Areas for Modification and Analysis:

Modification of the Propanoic Acid Side Chain: Alterations to the length, rigidity, and functional groups of the propanoic acid chain can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. Introducing different substituents or replacing the carboxylic acid with bioisosteres could lead to improved potency and target selectivity.

Substitution on the Benzothiazole (B30560) Ring: While the 5-chloro substituent is a defining feature, exploring other substitutions on the benzene (B151609) ring could modulate the electronic and steric properties of the molecule. This could lead to the discovery of analogues with enhanced binding affinities for their biological targets.

Pharmacophore Modeling: Computational pharmacophore modeling can be employed to create a three-dimensional representation of the essential features required for biological activity. This model can then be used to virtually screen for new analogues with a higher probability of success, thereby streamlining the drug discovery process.

| Modification Strategy | Potential Outcome | Relevant Research Area |

| Chain length variation of the propanoic acid moiety | Improved binding affinity and pharmacokinetic profile | Medicinal Chemistry |

| Bioisosteric replacement of the carboxylic acid | Enhanced cell permeability and metabolic stability | Drug Design |

| Introduction of diverse substituents on the benzene ring | Increased target selectivity and reduced off-target effects | Structure-Activity Relationship (SAR) Studies |

| Virtual screening based on pharmacophore models | Rapid identification of potent lead compounds | Computational Chemistry |

Exploration of Novel Biological Targets and Pathways

Identifying the precise biological targets and understanding the molecular pathways through which this compound exerts its effects is crucial for its development as a therapeutic agent or research tool. Benzothiazole derivatives have been reported to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. jyoungpharm.org

Approaches for Target Identification and Pathway Analysis:

In Silico Target Prediction: Computational methods can predict potential protein targets by comparing the structure of the compound to libraries of known protein-ligand interactions. This approach can provide initial hypotheses for experimental validation.

High-Throughput Screening (HTS): Screening the compound against large panels of biological targets, such as enzymes and receptors, can rapidly identify potential molecular targets.

Chemical Proteomics: This technique utilizes chemical probes derived from the parent compound to isolate and identify its binding partners within a complex biological sample.

Development of Advanced Synthetic Routes for Scalability and Efficiency

The practical application of this compound, whether in academic research or for future therapeutic use, relies on the availability of efficient and scalable synthetic methods. Current synthetic strategies for benzothiazoles often involve the condensation of 2-aminothiophenols with carboxylic acids or their derivatives. mdpi.com

Future directions in synthetic methodology should focus on:

Green Chemistry Principles: The development of environmentally friendly synthetic routes is a key goal in modern chemistry. This includes the use of safer solvents, minimizing waste, and employing catalytic methods. nih.gov Microwave-assisted synthesis, for instance, has been shown to be an efficient and environmentally benign method for preparing benzothiazole derivatives. mdpi.com

Continuous Flow Synthesis: This technology offers several advantages over traditional batch processing, including improved safety, better reaction control, and easier scalability.

| Synthetic Approach | Key Advantages |

| Green Chemistry | Reduced environmental impact, increased safety |

| Continuous Flow Synthesis | Enhanced scalability, improved process control |

| One-Pot Reactions | Increased efficiency, reduced waste generation |

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To gain a comprehensive understanding of the biological effects of this compound, a systems biology approach that integrates data from multiple "omics" platforms is essential.

Metabolomics: This involves the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. Metabolomic profiling can reveal changes in metabolic pathways in response to treatment with the compound. nih.gov

Proteomics: This is the large-scale study of proteins, particularly their structures and functions. Proteomic analysis can identify changes in protein expression levels and post-translational modifications, providing insights into the compound's mechanism of action.

By integrating metabolomic and proteomic data, researchers can construct a more complete picture of the cellular response to this compound, potentially uncovering novel mechanisms of action and identifying biomarkers of its activity.

Potential Applications as Research Tools or Probes in Chemical Biology

Beyond its potential therapeutic applications, this compound and its derivatives can be valuable tools for basic research in chemical biology.

Fluorescent Probes: The benzothiazole scaffold is known to be a component of fluorescent dyes. mdpi.com By incorporating fluorophores or designing the molecule to have inherent fluorescent properties, analogues of this compound could be developed as probes to visualize and track biological processes in living cells. nih.govnih.gov

Affinity-Based Probes: By attaching a reactive group or a tag, derivatives of the compound can be used as affinity-based probes to isolate and identify their protein targets from complex biological mixtures.

The development of such chemical probes would provide powerful tools for dissecting complex biological pathways and for the validation of new drug targets.

Q & A

Q. What are the standard synthetic routes for 3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic acid?

The compound is synthesized via multi-step reactions. A typical approach involves:

- Step 1 : Condensation of 5-chloro-1,3-benzothiazole derivatives with propargyl halides under reflux conditions.

- Step 2 : Hydrolysis of intermediates (e.g., nitriles or esters) to yield the propanoic acid moiety.

- Step 3 : Purification via recrystallization (e.g., methanol) or column chromatography . Key parameters include temperature control (70–100°C), pH adjustment during hydrolysis, and solvent selection (e.g., ethanol or dichloromethane).

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm, carboxylic acid protons at δ 12–13 ppm).

- IR Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S-C=N stretch at ~680 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+ at m/z 242) and fragmentation patterns.

- Elemental Analysis : Validation of purity (>98%) via C, H, N, S, and Cl percentages .

Q. What are the solubility and stability profiles under laboratory conditions?

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF), sparingly soluble in water.

- Stability : Degrades under strong acidic/basic conditions; store at –20°C in inert atmospheres .

Advanced Research Questions

How can structural modifications enhance bioactivity? Insights from SAR studies.

- Thiazole Ring Substitutions : Introducing electron-withdrawing groups (e.g., –NO₂) at the 5-position increases antimicrobial potency by enhancing electrophilicity .

- Propanoic Acid Chain : Lengthening the chain improves binding to enzymes (e.g., cyclooxygenase) via hydrophobic interactions .

- Example : Derivatives with 4-methylthiazole groups showed 2.5-fold higher inhibition of E. coli growth compared to the parent compound .

Q. What strategies resolve contradictions in reported biological activities?

Discrepancies in bioactivity data may arise from:

- Purity Variations : Impurities (e.g., unreacted intermediates) can skew assay results. Validate via HPLC (≥95% purity).

- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h). Standardize protocols using OECD guidelines.

- Example : A 2022 study reported IC₅₀ = 12 μM against breast cancer cells, while a 2023 study found IC₅₀ = 28 μM due to divergent serum concentrations in media .

Q. How does computational modeling predict interaction with biological targets?

- Molecular Docking : The carboxylic acid group forms hydrogen bonds with Arg120 in COX-2 (binding energy: –8.2 kcal/mol).

- MD Simulations : The benzothiazole ring stabilizes hydrophobic pockets in kinase targets (e.g., EGFR) over 100-ns trajectories.

- ADMET Prediction : Moderate blood-brain barrier permeability (logBB = –0.5) and low hepatotoxicity risk .

Methodological Tables

Table 1 : Key NMR Data for this compound

| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| H-7 (aromatic) | 7.85 (d, J=8.4 Hz) | Benzothiazole C7-H |

| H-2' (CH₂) | 2.95 (t, J=7.1 Hz) | Propanoic acid CH₂ |

| COOH | 12.6 (s) | Carboxylic acid |

| C=O | 172.1 | Carbonyl carbon |

| Data from |

Table 2 : Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | >80% yield above 85°C |

| Solvent | Ethanol | Higher purity vs. DCM |

| Catalyst (e.g., H₂SO₄) | 0.5–1.0 mol% | Reduces side-product formation |

| Data from |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products